molecular formula C2H7N3O B1295710 1-Methylhydrazinecarboxamide CAS No. 22718-48-5

1-Methylhydrazinecarboxamide

Cat. No. B1295710
CAS RN: 22718-48-5
M. Wt: 89.1 g/mol
InChI Key: DOORGKNGFZOACY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methylhydrazinecarboxamide is a chemical compound that can be derived from reactions involving methylhydrazine. While the provided papers do not directly discuss 1-Methylhydrazinecarboxamide, they do provide insights into the chemistry of related compounds and the reactions they undergo. For instance, the synthesis of various derivatives involving the reaction of methylhydrazine with other chemical entities is explored, which can shed light on the potential reactivity and applications of 1-Methylhydrazinecarboxamide.

Synthesis Analysis

The synthesis of related compounds, such as methyl 1-(pyrazol-3-yl)-azulene-3-carboxylates derivatives, involves the condensation of methyl 1-acetylazulene-3-carboxylate with formamide dimethylacetal followed by a reaction with hydrazine or phenyl hydrazine . This suggests that 1-Methylhydrazinecarboxamide could potentially be synthesized through similar condensation reactions involving methylhydrazine and appropriate carbonyl-containing compounds.

Molecular Structure Analysis

The molecular structure of compounds related to 1-Methylhydrazinecarboxamide has been determined using techniques such as single-crystal X-ray methods . These methods provide detailed information on the tautomeric forms and stereochemistries of the reaction products, which is crucial for understanding the chemical behavior and potential applications of 1-Methylhydrazinecarboxamide.

Chemical Reactions Analysis

The reaction products of methylhydrazine with cyclohexanedicarboxylic anhydrides have been studied, leading to the formation of compounds such as cis-N-methylamino-1,2-cyclohexanedicarboximide and trans-hexahydro-2-methylcyclohexa[d]pyridazine-1,2-dione . These findings indicate that methylhydrazine can participate in cycloaddition reactions, which could be relevant when considering the reactivity of 1-Methylhydrazinecarboxamide in similar contexts.

Physical and Chemical Properties Analysis

Although the provided papers do not directly discuss the physical and chemical properties of 1-Methylhydrazinecarboxamide, the methodologies used in these studies, such as NMR, MS, and elemental analysis , are applicable for determining such properties. These techniques can be used to deduce the purity, molecular weight, and structural features of 1-Methylhydrazinecarboxamide, which are essential for its characterization and potential application in various fields.

Scientific Research Applications

Inhibitors of Acetylcholinesterase and Butyrylcholinesterase

1-Methylhydrazinecarboxamide derivatives have been explored for their potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Such inhibitors have numerous clinical applications, particularly in the treatment of conditions like Alzheimer's disease. A study by Houngbedji et al. (2023) synthesized novel 2-benzoylhydrazine-1-carboxamides, including N-methyl derivatives, and evaluated their effectiveness in inhibiting AChE and BChE. These compounds demonstrated significant inhibition of both enzymes in vitro, with some showing better results than existing drugs like rivastigmine (Houngbedji et al., 2023).

Anticancer Activity

1-Methylhydrazinecarboxamide derivatives have been investigated for their potential anticancer properties. For example, the study by Shareef et al. (2016) synthesized 2-((4-Methylpiperazin-1-yl)(thiophen-2-yl)methyl)hydrazinecarboxamide and related compounds, which exhibited antibacterial and antifungal activities, along with anticancer properties. These compounds were found to interact with carrier proteins like Human Serum Albumin, indicating their potential in cancer treatment (Shareef et al., 2016).

Chemodosimetric Sensor for Hydrazine Detection

1-Methylhydrazinecarboxamide derivatives have been used in the development of sensors for detecting hydrazine, a hazardous material. Lee et al. (2013) created a trifluoroacetyl acetonate naphthalimide derivative that reacts selectively with hydrazine, leading to a significant fluorescence change. This compound proved useful for detecting hydrazine in various environments, including in cellular contexts, showcasing its utility in environmental and biological monitoring (Lee et al., 2013).

properties

IUPAC Name

1-amino-1-methylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7N3O/c1-5(4)2(3)6/h4H2,1H3,(H2,3,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOORGKNGFZOACY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00292382
Record name 1-methylhydrazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00292382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

89.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylhydrazinecarboxamide

CAS RN

22718-48-5
Record name NSC82193
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82193
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-methylhydrazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00292382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methylhydrazinecarboxamide
Reactant of Route 2
Reactant of Route 2
1-Methylhydrazinecarboxamide
Reactant of Route 3
Reactant of Route 3
1-Methylhydrazinecarboxamide
Reactant of Route 4
Reactant of Route 4
1-Methylhydrazinecarboxamide
Reactant of Route 5
1-Methylhydrazinecarboxamide
Reactant of Route 6
1-Methylhydrazinecarboxamide

Citations

For This Compound
2
Citations
A Guirado, L López-Caracena, JI López-Sánchez… - Tetrahedron, 2016 - Elsevier
… synthesis of these substances, the first preparation34, 35 of the parent compound, 3-phenyl-1,2,4-triazole, was carried out by oxidation of 2-benzylidene-1-methylhydrazinecarboxamide …
Number of citations: 22 www.sciencedirect.com
H Mao, H Liu, Y Tu, Z Zhong, X Lv… - Journal of the Serbian …, 2016 - shd-pub.org.rs
Carbamoyl benzotriazoles were conveniently synthesized in one-pot from carboxylic acids, diphenylphosphorazidate (DPPA) and benzotriazole (BtH). The reactivity and applications of …
Number of citations: 12 shd-pub.org.rs

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.